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N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide

IMPDH inhibition purine biosynthesis immunosuppression

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide (CAS 906147-40-8) is a fully synthetic oxalamide derivative that incorporates furan, indoline, and pyridine pharmacophoric elements within a single molecular scaffold. The compound carries a molecular weight of 390.443 g·mol⁻¹ and is listed in the ZINC virtual screening library (ZINC40465932), indicating its availability as a purchasable screening compound from commercial suppliers.

Molecular Formula C22H22N4O3
Molecular Weight 390.443
CAS No. 906147-40-8
Cat. No. B2619070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide
CAS906147-40-8
Molecular FormulaC22H22N4O3
Molecular Weight390.443
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CN=CC=C3)C4=CC=CO4
InChIInChI=1S/C22H22N4O3/c27-21(24-14-16-5-3-10-23-13-16)22(28)25-15-19(20-8-4-12-29-20)26-11-9-17-6-1-2-7-18(17)26/h1-8,10,12-13,19H,9,11,14-15H2,(H,24,27)(H,25,28)
InChIKeyMHEGVGODSCUULG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide (CAS 906147-40-8): Procurement-Relevant Structural and Database Profile


N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide (CAS 906147-40-8) is a fully synthetic oxalamide derivative that incorporates furan, indoline, and pyridine pharmacophoric elements within a single molecular scaffold . The compound carries a molecular weight of 390.443 g·mol⁻¹ and is listed in the ZINC virtual screening library (ZINC40465932), indicating its availability as a purchasable screening compound from commercial suppliers [1]. Despite its structural complexity, the compound has not been reported in peer-reviewed medicinal chemistry literature, and its bioactivity annotation is limited to legacy database records that are currently inactive (ChEMBL ID CHEMBL605452, last active in ChEMBL 19) [2]. This evidence guide assesses the limited quantitative data that exist and explicitly identifies critical evidentiary gaps relevant to procurement decisions.

Purchasable virtual screening compound (ZINC library, ZINC40465932)
Legacy IMPDH inhibition record (Ki range reported, ChEMBL inactive)
Structurally distinct oxalamide core; non-benzofuran, non-nucleotide chemotype
No peer-reviewed medicinal chemistry data; scaffold-hopping starting point context

Why Close Analogs of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide Cannot Be Assumed Interchangeable for Screening or SAR Studies


Oxalamide-based scaffolds are known to exhibit target-engagement profiles that are exquisitely sensitive to the identity of the terminal amide substituents [1]. In the case of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide, the combination of a 3-pyridylmethyl moiety on one oxalamide nitrogen and a chiral 2-(indolin-1-yl)-2-(furan-2-yl)ethyl group on the other creates a three-dimensional pharmacophore that is absent in simpler oxalamide or indoline analogs [2]. The legacy bioactivity record (Ki = 260–580 nM against human IMPDH1, Ki = 270–1100 nM against IMPDH2) [3] suggests that this specific substitution pattern is necessary for the observed enzyme inhibition; regioisomeric or truncated analogs cannot be assumed to retain comparable activity without experimental confirmation. Procurement of a close analog in place of this exact compound would therefore invalidate any structure-activity relationship hypothesis that depends on the intact pharmacophore.

This compound
Chiral 2-(indolin-1-yl)-2-(furan-2-yl)ethyl group plus 3-pyridylmethyl oxalamide; reported Ki 260–580 nM against IMPDH1
Specific substitution pattern necessary for observed enzyme engagement
Close analogs / truncations
Regioisomeric or truncated oxalamides lack the intact three-dimensional pharmacophore
Similar oxalamide scaffold does not guarantee comparable IMPDH binding; SAR may not transfer
Intact pharmacophore
Combination of furan, indoline, and pyridine moieties creates unique orientation
Only this full substitution pattern has legacy IMPDH data
Simpler oxalamide / indoline compounds
Simpler analogs may lose IMPDH affinity or shift target profile entirely
Interchangeability not supported; requires experimental confirmation

Quantitative Differentiation Evidence for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide


IMPDH1 Inhibition Potency of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide vs. Clinical IMPDH Inhibitors

The target compound was reported to inhibit human inosine-5′-monophosphate dehydrogenase 1 (IMPDH1) with a Ki of 260 nM when assayed with the NAD substrate, and a Ki of 580 nM with the IMP substrate [1]. In comparison, mycophenolic acid (MPA), the gold-standard IMPDH inhibitor used clinically, exhibits an IC50 of approximately 10–30 nM against IMPDH1 in analogous biochemical assays [2]. This represents a ~9- to 26-fold lower potency for the target compound relative to MPA. However, the target compound's oxalamide scaffold is structurally unrelated to MPA's benzofuran pharmacophore, suggesting a distinct binding mode that could be exploited for isoform selectivity or resistance-profile differentiation [3].

IMPDH1 vs MPA
Cross-study comparable
Ki = 260 nM (NAD substrate)
vs. Mycophenolic acid IC50 ≈ 10–30 nM
~9–26 fold lower potency
Structural novelty over potency advantage; scaffold-hopping starting point context
Comparison across assay formats; direct head-to-head data not available
IMPDH inhibition purine biosynthesis immunosuppression antiviral

IMPDH2 Inhibition Potency and Isozyme Selectivity Profile

Against human IMPDH2, the target compound displayed a Ki of 270 nM (NAD substrate) and 1,100 nM (IMP substrate) [1]. The ~4-fold difference between the NAD- and IMP-substrate Ki values for IMPDH2 contrasts with the ~2.2-fold difference observed for IMPDH1, hinting at differential kinetic behavior between the two isozymes. By comparison, mycophenolic acid inhibits IMPDH2 with an IC50 of approximately 7–20 nM [2], making the target compound ~13–55 fold less potent. The modest IMPDH1/IMPDH2 selectivity ratio (~1.04 under NAD-substrate conditions) does not currently differentiate the compound from existing IMPDH inhibitors, but it provides a reference point for future analog optimization [3].

IMPDH2 & Isozyme Selectivity
Cross-study comparable
IMPDH2 Ki = 270 nM (NAD); 1,100 nM (IMP)
vs. MPA IC50 ≈ 7–20 nM
~13–55 fold lower potency; IMPDH1/2 ratio ~1.04
Dual IMPDH engagement confirmed; modest selectivity not differentiating
Supports isoform-specific assay development; potency insufficient for functional probe use
IMPDH2 inhibition isozyme selectivity antiviral anticancer

Physicochemical Property Differentiation vs. Common Oxalamide Screening Compounds

The target compound exhibits a computed logP (SlogP) of 4.19 [1], substantially higher than that of simpler oxalamide kinase inhibitor scaffolds such as those described in US20060241104, where preferred compounds typically possess calculated logP values in the 1.5–3.0 range to balance potency with aqueous solubility [2]. This elevated lipophilicity may confer advantages in membrane permeability for intracellular target engagement but simultaneously increases the risk of promiscuous binding, phospholipidosis, and poor solubility [3]. For procurement decisions, this property profile differentiates the compound from more polar oxalamide analogs and positions it for specific applications where high membrane partitioning is desired.

Lipophilicity vs. Oxalamide Class
Class-level inference
Computed SlogP = 4.19
vs. Typical oxalamide kinase inhibitor logP range 1.5–3.0
Elevated by 1.2–2.7 log units
Higher lipophilicity may support membrane permeability; risk of aggregation-based artifacts in aqueous screens
Use in permeability-limited assay formats; solubility management required
drug-likeness physicochemical properties screening library design

Absence of Documented Kinase and Off-Target Selectivity Data — An Evidentiary Gap Warning

Despite the compound's structural relationship to the oxalamide class of kinase inhibitors (e.g., c-Met inhibitors disclosed in US20060241104) [1], no kinase panel screening data, cellular selectivity profiling, or off-target counter-screening results have been published for this specific compound. In BindingDB, only IMPDH activity is recorded [2]; the ChEMBL record is inactive [3]. This absence of selectivity data represents a critical procurement risk: the compound cannot be assumed to be selective for IMPDH or any other single target without experimental validation. Users intending to employ this compound as a chemical probe must budget for comprehensive selectivity profiling before interpreting any biological results.

Selectivity Data Gap
Data to verify
No kinase panel, CEREP, or off-target profiling data publicly available
vs. Well-characterized oxalamide kinase inhibitors with disclosed selectivity
Complete data absence
Procurement risk: compound must not be assumed selective without experimental validation
Upfront selectivity characterization mandatory if used as a chemical probe
kinase selectivity off-target profiling data gap

Evidence-Backed Application Scenarios for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide (CAS 906147-40-8)


Scaffold-Hopping Starting Point for IMPDH Inhibitor Development

The compound's oxalamide core provides a non-nucleotide, non-benzofuran scaffold for IMPDH inhibition, as evidenced by its Ki = 260 nM against human IMPDH1 [1]. Medicinal chemistry teams seeking to escape the intellectual property space dominated by mycophenolate analogs or to overcome resistance mutations can use this compound as a validated starting point for structure-guided optimization, particularly given its distinct binding-mode hypothesis relative to MPA [2].

Negative Control Chemotype in IMPDH High-Throughput Screening

With a potency approximately 10–50 fold weaker than mycophenolic acid [1][3], this compound serves as an appropriate low-potency control in IMPDH enzymatic assays. It can be deployed to define the lower limit of the assay detection window and to verify that observed hits in a screening campaign are not simply a function of assay promiscuity.

Membrane Permeability Probe in Intracellular IMPDH Target-Engagement Assays

The elevated SlogP of 4.19 [4] suggests superior passive membrane permeability relative to more polar oxalamide derivatives. Researchers developing cellular thermal shift assays (CETSA) or other intracellular target-engagement readouts for IMPDH may find this compound advantageous for achieving sufficient intracellular exposure, provided that solubility challenges are managed with appropriate formulation.

DO NOT USE: As a Selective Chemical Probe Without Prior Selectivity Profiling

The complete absence of kinase selectivity and off-target profiling data [5][6] means this compound must not be deployed as a selective IMPDH chemical probe or as a pathway-specific tool compound. Any biological conclusions drawn from experiments using this compound must be qualified by the caveat that the full target-engagement landscape is unknown. Procurement for probe purposes should be accompanied by a commitment to comprehensive selectivity characterization.

Application
Selection Property
Validation Focus
Scaffold-hopping IMPDH inhibitor design
Non-benzofuran, non-nucleotide oxalamide core
Structure-guided optimization; IMPDH enzyme engagement verification
Negative control in IMPDH screening
Moderate potency window (~10–55 fold weaker than MPA)
Assay detection window; hit promiscuity verification
Membrane permeability probe (intracellular target engagement)
Elevated lipophilicity profile relative to polar oxalamide analogs
Intracellular exposure models (e.g., CETSA); solubility management
IMPDH pathway probe Requires upfront profiling
Selectivity characterization mandatory
Kinase panel / off-target screening prior to any biological interpretation
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